Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
Description
Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Properties
IUPAC Name |
methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZIDLGBNSAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
Substrate Preparation :
Cyclization :
Optimization Challenges
- Regioselectivity of methyl group introduction at positions 5 and 8 depends on steric directing effects during cyclization.
- Chlorination prior to cyclization avoids side reactions but requires anhydrous conditions.
Skraup Synthesis with Post-Functionalization
The Skraup method builds the quinoline ring from aniline derivatives, followed by late-stage chlorination and esterification.
Procedure Overview
Ring Formation :
Chlorination :
Esterification :
Limitations
- Low regiocontrol during chlorination risks 3- or 6-chloro byproducts.
- Multi-step purification increases costs for industrial-scale production.
Pfitzinger Synthesis Route
The Pfitzinger method leverages isatin derivatives to construct quinoline-4-carboxylic acids, which are decarboxylated and functionalized.
Synthetic Pathway
Isatin Conversion :
Decarboxylation :
Chlorination and Esterification :
Direct Functionalization of Preformed Quinoline
Starting from commercially available 5,8-dimethylquinoline-2-carboxylic acid, this two-step approach prioritizes simplicity.
Methodology
Advantages
Microwave-Assisted One-Pot Synthesis
Emerging techniques utilize microwave irradiation to accelerate quinoline formation and functionalization.
Reaction Conditions
Benefits and Drawbacks
- Reduces reaction time from hours to minutes.
- Limited scalability due to equipment constraints.
Catalytic Hydrogenation Approach
A niche method employing palladium catalysis for nitro group reduction during cyclization.
Process Details
Nitro Intermediate Synthesis :
Reductive Cyclization :
Post-Functionalization :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Friedländer | Cyclization, chlorination | 68–85 | High | Moderate |
| Skraup | Ring formation, post-modification | 48–52 | Moderate | Low |
| Pfitzinger | Decarboxylation, esterification | 55–60 | Low | High |
| Direct Functionalization | Chlorination, esterification | 85–94 | High | High |
| Microwave-Assisted | One-pot synthesis | 75–78 | Low | Moderate |
| Catalytic Hydrogenation | Reductive cyclization | 70–73 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate serves as a building block for more complex organic molecules. It is utilized in various chemical reactions, including:
- Substitution Reactions: The chlorine atom can be replaced with nucleophiles like amines or thiols.
- Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Biology
The compound has garnered attention for its potential role in biological research:
- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes by binding to their active sites. This property is crucial in studying metabolic pathways related to diseases.
Medicine
Research indicates that this compound may possess therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties: Investigations have revealed that it may induce apoptosis in cancer cells and inhibit tumor growth through biochemical pathways.
Antimicrobial Studies
Research has demonstrated significant antimicrobial activity of this compound against several bacterial strains. The compound disrupts bacterial cell wall synthesis or interferes with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, such as the MTT assay. It exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Cancer) | 20.9 ± 6.4 |
| MIA PaCa-2 (Pancreatic Cancer) | 32.8 ± 7.0 |
Enzyme Interaction Studies
In vitro studies have shown that this compound can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for anticancer therapies.
Comparative Analysis with Related Compounds
The biological activity of this compound has been compared with other quinoline derivatives. Its unique substitution pattern on the quinoline ring may confer distinct chemical and biological properties compared to similar compounds.
Toxicological Assessments
Initial toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development as a safe therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate (MCDQ) is a compound belonging to the quinoline family, which has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MCDQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MCDQ is characterized by the following structural features:
- Molecular Formula : C12H12ClNO2
- Molecular Weight : Approximately 249.69 g/mol
- Functional Groups : Contains a chloro group at the 4-position and two methyl groups at the 5 and 8 positions of the quinoline ring along with a carboxylate group at the 2-position.
These structural characteristics contribute to its unique chemical behavior and biological activity.
MCDQ exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : MCDQ can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This property is particularly significant in targeting metabolic pathways associated with various diseases.
- Antimicrobial Activity : Preliminary studies indicate that MCDQ may inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Quinoline derivatives, including MCDQ, have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.
Antimicrobial Activity
Research has shown that MCDQ demonstrates significant antimicrobial activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes is under investigation.
Anticancer Activity
MCDQ has been evaluated for its anticancer potential through various assays:
- MTT Assay : This assay measures cell viability and proliferation. MCDQ showed cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 20.9 ± 6.4 |
| MIA PaCa-2 | 32.8 ± 7.0 |
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that MCDQ can effectively inhibit certain enzymes involved in metabolic pathways relevant to disease states. For instance, it was found to interact with dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for anticancer therapies .
- Comparative Analysis with Related Compounds : MCDQ's biological activity has been compared with other quinoline derivatives. These studies highlight its unique substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.
- Toxicological Assessments : Safety profiles are essential for therapeutic applications. Initial toxicity assessments suggest that MCDQ exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development as a safe therapeutic agent .
Q & A
Q. What are the established synthetic routes for Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Quinoline derivatives are typically synthesized via classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of aniline derivatives with carbonyl-containing precursors . For this compound, a stepwise approach is recommended:
Chlorination : Introduce the chloro substituent at the 4-position using POCl₃ or N-chlorosuccinimide.
Methylation : Install methyl groups at positions 5 and 8 via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acids).
Esterification : Carboxylate formation at position 2 using methanol under acidic or enzymatic conditions.
- Key Factors :
- Temperature control (80–120°C for cyclization steps).
- Catalyst selection (e.g., PdCl₂ for cross-coupling ).
- Solvent polarity (DMF or THF improves solubility of intermediates).
- Data Table : Example Reaction Conditions for Analogous Quinoline Synthesis
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6h | 70–85% | >95% |
| Methylation | PdCl₂(PPh₃)₂, K₂CO₃, DMF, 80°C | 60–75% | 90–98% |
| Esterification | MeOH, H₂SO₄, reflux | 85–90% | >99% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 5,8-positions via upfield shifts δ 2.1–2.5 ppm) .
- FT-IR : Validate ester carbonyl (C=O stretch ~1700 cm⁻¹) and chloro groups (C-Cl ~750 cm⁻¹).
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
- Validation : Apply R-factor analysis (<5% discrepancy) and check for Twinning Index using PLATON .
- Example Data : For a related compound (4-Chloro-2-methylquinoline-6-carboxylic acid), SCXRD confirmed bond lengths (C-Cl: 1.73 Å) and dihedral angles (quinoline plane: 1.2° deviation) .
Q. How can researchers validate the purity and stability of this compound under different storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O, λ=254 nm) to detect impurities (<0.5% threshold).
- Stability :
- Thermal : TGA/DSC analysis (decomposition onset >200°C).
- Hydrolytic : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS over 30 days.
- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and oxidation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental crystallographic data for this compound derivatives?
- Methodological Answer :
- Step 1 : Re-examine refinement parameters in SHELXL (e.g., ADPs, hydrogen bonding restraints) to minimize R1/wR2 discrepancies .
- Step 2 : Cross-validate using independent software (e.g., Olex2 vs. WinGX ) to rule out algorithmic biases.
- Step 3 : Perform DFT geometry optimization (B3LYP/6-31G*) and compare bond lengths/angles with experimental data. For example, a >0.05 Å deviation in C-Cl bond length may indicate lattice strain .
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., chains from N–H···O interactions) .
- Energy Frameworks : Compute interaction energies (Molecule → Crystal) using CE-B3LYP in CrystalExplorer to identify dominant forces (e.g., π-π stacking vs. H-bonding).
- Case Study : In 4-Chloro-2-methylquinoline-6-carboxylic acid, carboxylate O···H–Nquinoline bonds (2.85 Å) drive 1D chain formation .
Q. What methodological approaches are employed to optimize solvent systems and catalysts in the synthesis of complex quinoline carboxylates like this compound?
- Methodological Answer :
- High-Throughput Screening : Test 10–20 solvent-catalyst combinations (e.g., Pd/C in DMF vs. CuI in DMSO) using robotic liquid handlers.
- DoE (Design of Experiments) : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (log P 0.5–3.0) to map yield-response surfaces.
- Case Study : Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline-3-carboxylate achieved 82% yield using Pd(OAc)₂/PCy₃ in DMF at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
